molecular formula C23H20N2O5 B3684914 2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID

2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID

Cat. No.: B3684914
M. Wt: 404.4 g/mol
InChI Key: HTDGDHPTYHOCNK-UHFFFAOYSA-N
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Description

2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID is a complex organic compound with the molecular formula C16H15NO3. It is known for its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID typically involves starting materials such as 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. The reaction is carried out using amine derivatives with triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the synthesized compounds can range from 40% to 72% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with other molecules, which can influence its biological activity. For example, it can interact with enzymes or receptors in the body, leading to various physiological effects .

Comparison with Similar Compounds

2-[4-METHOXY-3-(2-METHYLBENZAMIDO)BENZAMIDO]BENZOIC ACID can be compared with other similar compounds such as:

Properties

IUPAC Name

2-[[4-methoxy-3-[(2-methylbenzoyl)amino]benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-14-7-3-4-8-16(14)22(27)25-19-13-15(11-12-20(19)30-2)21(26)24-18-10-6-5-9-17(18)23(28)29/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDGDHPTYHOCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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